REACTION_CXSMILES
|
CO[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([OH:13])=[CH:10]2)=[CH:5][CH:4]=1>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:4]1[CH:5]=[C:6]2[CH:7]=[CH:8][C:9]([OH:13])=[C:10]([C:10]3[C:11]4[C:6](=[CH:5][CH:4]=[CH:3][CH:12]=4)[CH:7]=[CH:8][C:9]=3[OH:13])[C:11]2=[CH:12][CH:3]=1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.2 mg
|
Type
|
catalyst
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask described in example 9
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. until the reaction
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([OH:13])=[CH:10]2)=[CH:5][CH:4]=1>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:4]1[CH:5]=[C:6]2[CH:7]=[CH:8][C:9]([OH:13])=[C:10]([C:10]3[C:11]4[C:6](=[CH:5][CH:4]=[CH:3][CH:12]=4)[CH:7]=[CH:8][C:9]=3[OH:13])[C:11]2=[CH:12][CH:3]=1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.2 mg
|
Type
|
catalyst
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask described in example 9
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. until the reaction
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |